molecular formula C11H8ClNO3S B2979343 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid CAS No. 949259-81-8

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B2979343
CAS RN: 949259-81-8
M. Wt: 269.7
InChI Key: UOTHAPWMGICKEA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid, also known as 4-chloro-2-methylthiazole-5-carboxylic acid (CMTCA), is a synthetic compound that is used in several scientific research applications. It is a derivative of thiazole and is commonly used as a starting material in the synthesis of various compounds. CMTCA has been studied for its biochemical and physiological effects and has been found to have a wide range of applications.

Scientific Research Applications

Synthesis Under Microwave Irradiation

2-(5-(2-chlorophenyl)-2-furoylamido)-5-aryloxymethyl-1,3,4-thiadiazoles, a compound similar in structure to 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid, have been synthesized under microwave irradiation. This process involves the cyclization of thiosemicarbazides in the presence of glacial acetic acid, highlighting the compound's potential in facilitating efficient synthetic processes (Li, Wang, & Da, 2001).

Synthesis of Derivatives

The compound's derivatives, such as 2-phenyl-2-thiazoline and 2-(p-chlorophenyl)-2-thiazoline, have been synthesized by treating related chemical structures with aminoethane thiols like cysteamine and cysteine. This indicates its role in the synthesis of structurally varied thiazoline derivatives (Suzuki & Izawa, 1976).

Biological Studies

Compounds similar to 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid have been tested for their antibacterial and antifungal activities. This suggests potential applications in studying the biological significance of thiazole derivatives (Ali et al., 2002).

Design Mimics of Protein Structures

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, structurally related to the compound , are valuable as design mimics of protein structures like helices and β-sheets. This indicates the compound's potential in the design and study of protein-mimicking structures (Mathieu et al., 2015).

Novel Compound Synthesis

The synthesis of novel compounds like 2-(2-Carboxymethylthio-2-(4-chlorophenyl)ethyl)-2-(4-chlorophenyl)-4-thiazolidinone from related structures suggests the compound's role in creating new chemical entities (Mukhtar et al., 1999).

Fungicidal and Antivirus Activities

Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which are structurally related, exhibit significant fungicidal and antivirus activities. This implies potential applications in fungicide and antivirus research (Fengyun et al., 2015).

Corrosion Inhibition Studies

Thiazole derivatives, similar to the compound , have been studied for their corrosion inhibition performances, suggesting its potential application in materials science, especially in protecting metals against corrosion (Kaya et al., 2016).

properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c12-7-1-3-8(4-2-7)16-5-10-13-9(6-17-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTHAPWMGICKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=CS2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid

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